molecular formula C18H24N4O B562514 Granisetron-d3 CAS No. 1224925-64-7

Granisetron-d3

Cat. No.: B562514
CAS No.: 1224925-64-7
M. Wt: 315.435
InChI Key: MFWNKCLOYSRHCJ-FIBGUPNXSA-N
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Description

Granisetron-d3 is a deuterated form of granisetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of granisetron in various biological matrices. Granisetron itself is widely used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery .

Chemical Reactions Analysis

Granisetron-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are typically degradation products that can be analyzed using techniques such as high-performance liquid chromatography (HPLC) .

Mechanism of Action

Granisetron-d3, like granisetron, exerts its effects by selectively antagonizing the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. By binding to the 5-HT3 receptor with high affinity, this compound blocks the influx of sodium and calcium ions that occurs upon serotonin binding, thereby inhibiting the vomiting reflex .

Biological Activity

Granisetron-d3, a deuterated analogue of granisetron, is a selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily utilized in scientific research and clinical applications related to the management of nausea and vomiting, particularly in patients undergoing chemotherapy. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and comparative studies with other compounds.

This compound functions by selectively antagonizing the 5-HT3 receptor, a ligand-gated ion channel involved in mediating fast synaptic transmission in both the central and peripheral nervous systems. By binding to this receptor, this compound inhibits the influx of sodium and calcium ions that occurs upon serotonin binding, thereby blocking the vomiting reflex. This mechanism is crucial for its effectiveness in preventing chemotherapy-induced nausea and vomiting (CINV) .

Pharmacokinetics

The deuterated form of granisetron may provide advantages in pharmacokinetic studies due to its altered metabolic pathways compared to non-deuterated versions. Studies have shown that the incorporation of deuterium can enhance the stability and half-life of the compound in biological systems, which is beneficial for understanding its distribution and metabolism .

Table 1: Pharmacokinetic Properties of this compound

PropertyValue
Half-lifeApproximately 9 hours
BioavailabilityHigh (oral administration)
MetabolismHepatic via CYP enzymes
ExcretionRenal

Clinical Applications

This compound has been utilized in various clinical settings to monitor granisetron levels in patients receiving chemotherapy. A meta-analysis indicated that oral granisetron is more effective than its transdermal counterpart in controlling CINV among adults . The study involved 1,086 patients and concluded that oral administration achieved better control rates without significant differences in adverse effects like constipation or QTc prolongation .

Comparative Studies

This compound has been compared with other 5-HT3 receptor antagonists such as ondansetron, palonosetron, and dolasetron. While all these compounds share a similar mechanism of action, this compound is noted for its high selectivity and potency .

Table 2: Comparison of 5-HT3 Receptor Antagonists

CompoundSelectivityPotencyRoute of Administration
This compoundHighHighOral/Transdermal
OndansetronModerateModerateOral/IV
PalonosetronHighVery HighIV
DolasetronModerateLowOral/IV

Case Studies

A notable study investigated the effects of granisetron on Alzheimer's disease pathology in TgSwDI mice. The findings revealed that granisetron enhanced blood-brain barrier (BBB) integrity and reduced amyloid plaques, suggesting potential neuroprotective effects beyond its antiemetic properties .

Study Design:

  • Subjects : Young (4 months) and aged (18 months) TgSwDI mice.
  • Dosage : 3 mg/kg/day granisetron administered via osmotic minipumps for 28 days.
  • Outcome Measures : BBB integrity assessment and amyloid plaque quantification.

Properties

IUPAC Name

1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWNKCLOYSRHCJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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